N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine is a member of benzothiazoles.
Scientific Research Applications
Heterocyclic Compound Synthesis : Research has shown the synthesis of heterocyclic compounds derived from 2-Amino Benzothiazole, including derivatives like N-(1,3benzothiazol-2-yl)-2-chloro acetamide, which is a key precursor in synthesizing various triazine and thiazolidine compounds (Mahmood & Ahmad, 2020).
Antitubercular and Antimicrobial Activities : Studies have demonstrated the antitubercular and antimicrobial activities of triazine substituted pyrazoles, indicating the potential of triazine derivatives in treating tuberculosis and microbial infections (Deohate & Mulani, 2019); (Deohate & Mulani, 2020).
Antimicrobial and Antiinfective Agents : Some derivatives of 1,2,4-Triazines, like N2, N4-bis(6-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine, have shown potent antimicrobial activities, suggesting their potential as antiinfective agents (Chadotra & Baldaniya, 2016).
Corrosion Inhibition : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, indicating a potential application in materials science (Hu et al., 2016).
Crystal Structure Analysis : Crystal structure studies of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, a derivative, have been conducted to understand the molecular arrangement and potential applications in material and pharmaceutical sciences (Yıldırım et al., 2006).
Photo-Induced Oxidation of Amines : Certain triazine derivatives have shown the ability to oxidize amines under photo-irradiation conditions, suggesting applications in photochemistry and materials science (Nitta et al., 2005).
Properties
Molecular Formula |
C17H23N5S |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H23N5S/c1-12-6-2-4-8-14(12)22-10-18-16(19-11-22)21-17-20-13-7-3-5-9-15(13)23-17/h3,5,7,9,12,14H,2,4,6,8,10-11H2,1H3,(H2,18,19,20,21) |
InChI Key |
FDWGGRWUHUOODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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